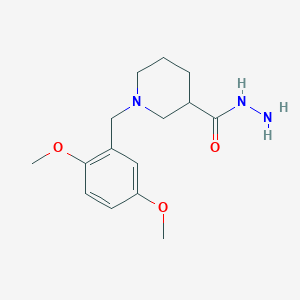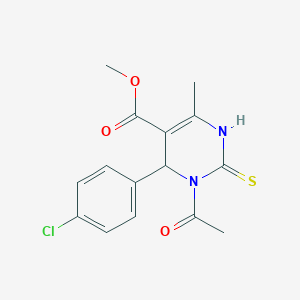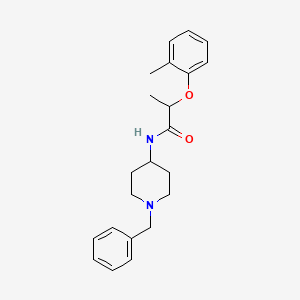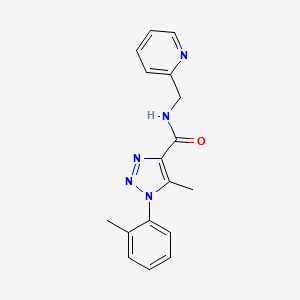![molecular formula C26H30N2O3 B5122514 N-{1-(1-adamantyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5122514.png)
N-{1-(1-adamantyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-(1-adamantyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzamide, also known as AEB071, is a synthetic small molecule that belongs to the class of protein kinase C (PKC) inhibitors. It was first developed by Novartis Pharmaceuticals and has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
N-{1-(1-adamantyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzamide works by inhibiting the activity of PKC, a family of serine/threonine kinases that play a key role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC activity, N-{1-(1-adamantyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzamide can modulate various signaling pathways that are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
N-{1-(1-adamantyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzamide has been shown to have various biochemical and physiological effects, including inhibition of T cell activation, suppression of cytokine production, and modulation of the immune response. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-{1-(1-adamantyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzamide is its specificity for PKC inhibition, which allows for targeted modulation of specific signaling pathways. However, one of the limitations of N-{1-(1-adamantyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzamide is its potential toxicity, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-{1-(1-adamantyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzamide, including further elucidation of its mechanism of action, optimization of its pharmacokinetic properties, and evaluation of its therapeutic potential in various disease models. Additionally, there is a need for further studies on the safety and toxicity of N-{1-(1-adamantyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzamide, particularly in the context of long-term use.
Métodos De Síntesis
The synthesis of N-{1-(1-adamantyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzamide involves the reaction of 1-adamantylamine with 4-methoxybenzoyl chloride to form the intermediate 1-(1-adamantyl)-4-methoxybenzamide. This intermediate is then reacted with 2-(2-oxo-2-phenylethyl)benzoic acid to form the final product, N-{1-(1-adamantyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzamide.
Aplicaciones Científicas De Investigación
N-{1-(1-adamantyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzamide has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune diseases, cancer, and neurological disorders. It has been shown to have anti-inflammatory, immunosuppressive, and anti-tumor properties.
Propiedades
IUPAC Name |
N-[1-(1-adamantyl)-2-(4-methoxyanilino)-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O3/c1-31-22-9-7-21(8-10-22)27-25(30)23(28-24(29)20-5-3-2-4-6-20)26-14-17-11-18(15-26)13-19(12-17)16-26/h2-10,17-19,23H,11-16H2,1H3,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTHJAIUFWYJFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(C23CC4CC(C2)CC(C4)C3)NC(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Adamantan-1-YL)-N-(4-methoxyphenyl)-2-(phenylformamido)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-benzyl-2-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B5122444.png)
![4-acetyl-3-hydroxy-5-(2-methoxyphenyl)-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5122459.png)
![4-[2-(4-benzoyl-1-piperazinyl)-6-methyl-4-pyrimidinyl]morpholine](/img/structure/B5122466.png)
![N-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-2-methoxy-N-methylethanamine](/img/structure/B5122477.png)
![{4-[(1-methyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5122482.png)
![4-(5-{[1-(3-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)-3-methylbenzoic acid](/img/structure/B5122484.png)

![2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5122499.png)
![1-[3-({[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}amino)propyl]-4-piperidinol](/img/structure/B5122501.png)
![diethyl [4-(4-chlorophenoxy)butyl]malonate](/img/structure/B5122502.png)

amino]-N-(2-methylbenzyl)benzamide](/img/structure/B5122513.png)
